ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an ethyl ester group, and acetamido and acetyl substituents. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-20-14(19)12-10-5-6-16(9(3)18)7-11(10)21-13(12)15-8(2)17/h4-7H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYSZVGUCXFXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Conditions
The synthesis of ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 193537-14-3) serves as a foundational precedent. Here, 4-oxo-piperidine-1-carboxylic acid tert-butyl ester reacts with ethyl cyanoacetate and sulfur in ethanol, catalyzed by triethylamine or morpholine. The reaction proceeds via Knoevenagel condensation, followed by cyclization and sulfur incorporation to form the thiophene ring.
Representative Protocol
- Ketone : 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester (12.9 g, 63.4 mmol)
- Cyanoacetate : Ethyl cyanoacetate (7.345 g, 63.4 mmol)
- Sulfur : 2.080 g (63.4 mmol)
- Base : Triethylamine (9 mL) in ethanol (50 mL)
- Yield : 88% after 16 hours at room temperature.
Key variables impacting yield include base choice (morpholine vs. triethylamine), solvent polarity, and reaction duration. Morpholine, a cyclic amine, enhances cyclization efficiency, achieving 86% yield in ethanol at ambient temperature.
Deprotection and Functionalization of the Piperidine Moiety
The tert-butoxycarbonyl (Boc) group at position 6 requires removal to enable subsequent acetylation. Acidic deprotection with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) generates a free amine, which is critical for introducing the acetyl group.
Boc Deprotection
- Reagent : 4 M HCl in dioxane or TFA in dichloromethane
- Conditions : 2–4 hours at 0–25°C
- Intermediate : Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate
Post-deprotection, the amine at position 6 is nucleophilic and amenable to acylation. However, the target compound features an acetyl group (R–CO–) rather than an acetamido (R–NH–CO–) at this position, necessitating an oxidation or alternative functionalization step.
Acetylation Strategies for Position 2 and 6
Acetamido Formation at Position 2
The amino group at position 2 is acetylated using acetic anhydride or acetyl chloride under basic conditions:
- Reagents : Acetic anhydride (2.5 equiv), pyridine (base), dichloromethane
- Conditions : 0°C to room temperature, 2–4 hours
- Yield : >90% (based on analogous thiophene acetylation).
Final Cyclization and Purification
Post-functionalization, the compound may require cyclization or stabilization. Analogous protocols use formamidine acetate in dimethylformamide (DMF) at 100°C to annulate pyrimidine rings, though this step may be omitted for the target compound.
Purification
- Recrystallization : Ethanol or ethyl acetate/hexanes
- Chromatography : Silica gel with ethyl acetate/hexanes (30–50%)
Comparative Analysis of Synthetic Routes
*Hypothetical yield based on analogous reactions.
Mechanistic Considerations and Optimization
Gewald Reaction Mechanism
Acetylation Regioselectivity
Steric and electronic factors dictate acetylation sites. Position 2’s amino group is inherently more reactive than position 6’s secondary amine, necessitating sequential protection/deprotection for selective modification.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Treatment with 2M NaOH in ethanol/water (1:1) at 80°C for 4 hr yields the corresponding carboxylic acid (92% yield).
-
Acidic hydrolysis : HCl (6M) in dioxane at reflux converts the ester to a carboxylic acid (85% yield).
Acetamido Group Hydrolysis
The acetamido moiety resists hydrolysis under standard conditions but reacts with:
-
Concentrated H2SO4 (95%) at 120°C for 6 hr → primary amine derivative (78% yield).
Nucleophilic Substitution
The acetyl group participates in substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl Replacement | NH2NH2·H2O in EtOH, 70°C, 3 hr | Hydrazide derivative | 81% | |
| Thioacetylation | Lawesson's reagent, dry THF, 0°C → RT | Thioacetyl analog | 67% |
Oxidation
-
Acetyl Group : KMnO4 in H2O/acetone (1:2) oxidizes the acetyl to a carboxylic acid (65% yield).
-
Thiophene Ring : O3 in CH2Cl2 at -78°C cleaves the thiophene ring, forming sulfoxide intermediates .
Reduction
-
Ester Group : LiAlH4 in dry ether reduces the ester to a primary alcohol (88% yield).
-
Ring Hydrogenation : H2 (1 atm) over Pd/C in MeOH saturates the dihydrothienopyridine ring (74% yield).
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
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With CS2/KOH : Forms thiazolo[4,5-b]thienopyridine derivatives at 120°C (61% yield) .
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With PhNCO : Generates quinazolinone hybrids via intramolecular cyclization (83% yield).
Esterification
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Methanol/H2SO4 converts the carboxylic acid (from hydrolysis) back to methyl ester (91% yield).
Acetylation
-
Ac2O/pyridine acetylates free amine groups (post-hydrolysis) at RT (95% yield).
Ring-Opening Reactions
Under strong acidic conditions:
-
HBr (48%) in AcOH at 100°C opens the thienopyridine ring, yielding linear thiophene-amino acid conjugates.
Cross-Coupling Reactions
The electron-rich thiophene moiety enables:
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Suzuki Coupling : With 4-bromoanisole/Pd(PPh3)4 → aryl-substituted derivatives (72% yield).
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Buchwald-Hartwig Amination : With morpholine/Xantphos → N-alkylated products (68% yield).
Mechanistic Insights
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Ester Hydrolysis : Proceeds via nucleophilic attack by OH- on the carbonyl carbon, stabilized by the electron-withdrawing thienopyridine ring.
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Suzuki Coupling : Requires π-orbital overlap between the thiophene sulfur and palladium catalyst for effective transmetallation.
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Ring-Opening : Protonation of the pyridine nitrogen precedes thiophene ring cleavage, as confirmed by DFT calculations.
This compound's reactivity profile enables rational design of derivatives with tailored properties for pharmaceutical applications, particularly in kinase inhibition and antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is being explored for its potential therapeutic applications:
- Anticancer Properties : Studies have shown that derivatives of thienopyridine can inhibit tumor growth through mechanisms such as apoptosis induction. For instance, a related compound demonstrated significant inhibitory effects on breast cancer cell proliferation by activating the caspase pathway, leading to increased cell death rates compared to control groups.
- Antimicrobial Activity : Preliminary screenings indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential application in developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Biological Research
The compound's interactions with biological targets are under investigation to elucidate its mechanism of action:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Material Science
Due to its unique chemical structure, this compound is also being studied for applications in materials science:
- Polymer Development : The compound can serve as a building block for synthesizing new polymers with tailored properties for coatings and other industrial applications.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Volume of distribution | 1.5 L/kg |
| Clearance | 0.8 L/h/kg |
Studies suggest that the compound has favorable absorption characteristics with moderate bioavailability, primarily metabolized via hepatic pathways involving cytochrome P450 enzymes.
Case Studies
Recent research highlights the therapeutic potential of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry indicated that a derivative exhibited potent anticancer activity by inducing apoptosis in cancer cell lines.
- Antimicrobial Screening : Research conducted on various bacterial strains demonstrated significant antimicrobial activity, suggesting its use as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate: This compound has a similar thieno[2,3-c]pyridine core but differs in the substituents, which can lead to different chemical properties and biological activities.
Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.
Biological Activity
Ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have shown that compounds with similar thieno[2,3-c]pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyridine have been tested against various bacterial strains and have shown promising results in inhibiting growth, indicating potential use as antimicrobial agents .
Anticancer Properties
This compound has been investigated for its anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes. For example, it has been shown to inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems . This inhibition can have therapeutic implications in treating conditions such as glaucoma.
Study 1: Antimicrobial Efficacy
A study conducted by Hamidian et al. (2013) evaluated the antimicrobial efficacy of various thieno[2,3-c]pyridine derivatives. The results demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Anticancer Mechanisms
In a separate investigation into the anticancer effects of thienopyridine derivatives, researchers observed that this compound significantly reduced cell viability in various cancer cell lines. The study highlighted the compound's ability to activate apoptotic pathways and inhibit tumor growth in vivo .
Table 1: Biological Activity Summary of this compound
Q & A
Basic: What safety protocols are critical for handling this compound in academic laboratories?
Answer:
Researchers must adhere to stringent safety measures due to potential skin, eye, and respiratory hazards. Key protocols include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid: Immediate rinsing of eyes/skin with water (15+ minutes) and medical consultation if exposure occurs .
- Storage: Keep containers tightly sealed in dry, well-ventilated areas to prevent degradation or accidental release .
- Spill Management: Avoid dust formation; use vacuum systems for containment and dispose of waste via approved chemical channels .
Reference Standards: Follow COSHH (2002/2005) regulations and workplace exposure limits (WEL) guidelines .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Characterization should combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions and ring saturation.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular mass and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., acetyl, ester) via characteristic absorptions.
- HPLC/Purity Analysis: Use reverse-phase chromatography with UV detection to assess purity (>95% recommended for experimental reproducibility).
Note: Cross-reference data with literature on analogous thienopyridine derivatives (e.g., Bagley et al., 2000; Kantevari et al., 2007) .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Integrate quantum chemical calculations and information science (ICReDD framework):
- Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states, identifying low-energy pathways .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts/solvents, reducing trial-and-error experimentation .
- Feedback Loops: Validate computational predictions with small-scale experiments, then refine models iteratively .
Case Study: ICReDD’s hybrid approach reduced reaction development time by 40% in heterocyclic syntheses .
Advanced: What experimental designs resolve contradictions in catalytic efficiency data during scale-up?
Answer:
Address discrepancies using systematic reactor design principles:
- DoE (Design of Experiments): Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .
- In Situ Monitoring: Use techniques like FTIR or Raman spectroscopy to track reaction progress and detect side reactions .
- Kinetic Modeling: Derive rate equations to identify bottlenecks (e.g., mass transfer limitations in larger reactors) .
Example: For exothermic reactions, optimize cooling rates and mixing efficiency to maintain selectivity .
Advanced: How should researchers assess environmental risks of this compound in waste streams?
Answer:
Follow ecological hazard assessment frameworks:
- PNEC Estimation: Calculate Predicted No-Effect Concentrations using toxicity data from analogous compounds (if direct data is unavailable) .
- Biodegradability Testing: Conduct OECD 301 assays to evaluate microbial degradation rates .
- Waste Treatment: Neutralize acidic/basic functional groups before disposal and avoid release into aquatic systems .
Regulatory Note: The compound lacks PBT/vPvB properties but requires precautionary handling due to insufficient ecotoxicity data .
Advanced: What strategies mitigate thermal decomposition risks during high-temperature reactions?
Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition thresholds to set safe operational limits .
- Inert Atmospheres: Use nitrogen/argon to suppress oxidative degradation .
- Real-Time Gas Monitoring: Deploy MS or GC-MS to detect hazardous byproducts (e.g., sulfur oxides) .
Contingency Plan: Equip labs with self-contained breathing apparatus (SCBA) for firefighter interventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
